4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide
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Overview
Description
4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is commonly referred to as MPAA and has been synthesized through a multi-step process involving different chemical reactions. The compound has shown promising results in preclinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP can lead to DNA damage and cell death in cancer cells. MPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. Inhibition of HDAC can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of neurological disorders, MPAA has been shown to protect against neuronal damage and improve cognitive function. Additionally, MPAA has been shown to have antibacterial and antifungal activities in vitro.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on MPAA. One area of interest is the development of more potent and selective analogs of the compound for use in cancer therapy. Another area of interest is the investigation of MPAA's potential neuroprotective effects in human clinical trials. Additionally, MPAA's potential antibacterial and antifungal activities could be further explored for the development of new antimicrobial agents.
Synthesis Methods
The synthesis of MPAA involves a multi-step process, starting with the reaction of 2-methoxyphenylpiperazine with acetic anhydride to form 4-(2-methoxyphenyl)piperazin-1-yl)acetic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to form the final product, MPAA.
Scientific Research Applications
MPAA has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Preclinical studies have shown that the compound has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential antibacterial and antifungal activities.
properties
IUPAC Name |
4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-19(25)22-16-8-6-15(7-9-16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMTYDCDDUHHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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